molecular formula C8H6BrFO2 B2749889 2-Bromo-6-fluorophenylacetic acid CAS No. 1214322-99-2

2-Bromo-6-fluorophenylacetic acid

Cat. No. B2749889
CAS RN: 1214322-99-2
M. Wt: 233.036
InChI Key: FXZNTVCKHGUWOP-UHFFFAOYSA-N
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Description

“2-Bromo-6-fluorophenylacetic acid” is a chemical compound with the molecular formula C8H6BrFO2 . It has a molecular weight of 233.034 .


Synthesis Analysis

The synthesis of related compounds involves using o-fluorobenzonitrile as an initial raw material, carrying out nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis .


Molecular Structure Analysis

The molecular structure of “2-Bromo-6-fluorophenylacetic acid” consists of a benzene ring with a bromine atom and a fluorine atom attached at positions 2 and 6, respectively . An acetic acid group is also attached to the benzene ring .


Physical And Chemical Properties Analysis

“2-Bromo-6-fluorophenylacetic acid” has a density of 1.7±0.1 g/cm3 . It has a boiling point of 314.8±27.0 °C at 760 mmHg . The flash point is 144.2±23.7 °C .

Scientific Research Applications

Reactivity and Acidity Studies A comparative density functional theory (DFT) study was conducted on the reactivity and acidity of halogenated phenylacetic acids, including 2-Bromo-6-fluorophenylacetic acid. This study provided insights into the molecular structure, reactivity descriptors (such as Fukui functions, local softness, and electrophilicity), and acidity. Vibrational spectra were also calculated, offering valuable data for understanding the chemical behavior of these compounds (Srivastava et al., 2015).

Fluorescent Labeling for HPLC Analysis 2-Bromo-6-fluorophenylacetic acid is relevant in the development of fluorescent labeling reagents for high-performance liquid chromatography (HPLC) analysis. Specifically, compounds structurally related to 2-Bromo-6-fluorophenylacetic acid have been used to label carboxylic acids for HPLC, enabling the detection of biologically active molecules under fluorescent conditions. This technique has applications in pharmaceutical analysis, highlighting the compound's utility in bioanalytical methods (Gatti et al., 1992).

Synthesis and Application in Chemical Biology In chemical biology, fluorescent amino acids derived from halogenated phenylacetic acids, including structures akin to 2-Bromo-6-fluorophenylacetic acid, have been synthesized and utilized as tools for studying protein structure, dynamics, and interactions. These fluorescent amino acids can be incorporated into proteins at defined sites, offering a versatile approach to probe biological systems in vitro and in vivo, further demonstrating the compound's importance in scientific research applications (Summerer et al., 2006).

Safety and Hazards

“2-Bromo-6-fluorophenylacetic acid” may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fumes .

properties

IUPAC Name

2-(2-bromo-6-fluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZNTVCKHGUWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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